![molecular formula C10H12FNO5S B2824726 1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene CAS No. 2411311-27-6](/img/structure/B2824726.png)

1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

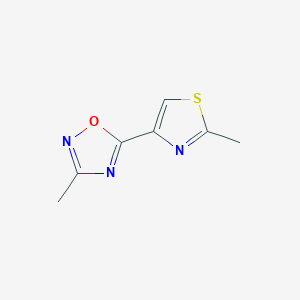

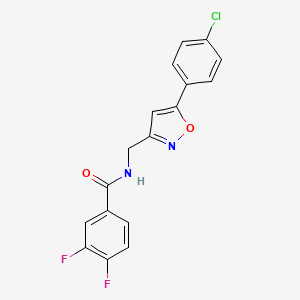

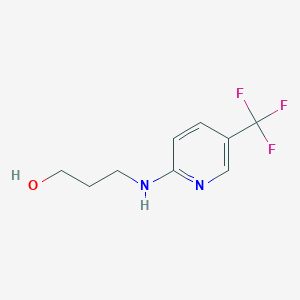

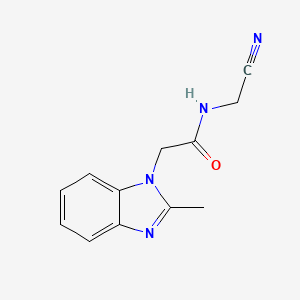

The compound “1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene” is a benzene derivative with fluorosulfonyloxy and hydroxyethyl(methyl)carbamoyl substituents. Benzene derivatives are a significant class of compounds in organic chemistry, with wide applications in fields like medicine, materials science, and more .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the benzene ring. The boron atom in the boronic acid group is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Benzene derivatives can undergo a variety of reactions. For example, they can participate in electrophilic aromatic substitution reactions . The specific reactions that “this compound” might undergo would depend on the specific reagents and conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorosulfonyloxy and hydroxyethyl(methyl)carbamoyl groups. For example, the presence of these groups might affect the compound’s solubility, melting point, and reactivity .Scientific Research Applications

Polymer Science

A study by Kim et al. (2020) focused on synthesizing fluorinated sulfonated poly (arylene ether)s bearing semi-crystalline structures for use as highly conducting and stable proton exchange membranes. The research emphasized the potential of such fluorinated polymers in improving the performance of fuel cells compared to commercial options like Nafion 212®, highlighting their excellent chemical, mechanical, thermal, and electrochemical stability (Kim, Park, & Lee, 2020).

Organic Synthesis

Fritz-Langhals (1994) developed a simple synthesis method for optically active 1-fluoroalkyl benzenes. This study demonstrates the conversion of 1-hydroxyalkyl benzenes into their corresponding methanesulfonates and then to optically active 1-fluoroalkyl benzenes using a fluorinating agent. This process underscores the utility of fluorinated compounds in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Fritz-Langhals, 1994).

Environmental Remediation

Park et al. (2016) explored the heat-activated persulfate oxidation of PFOA, 6:2 fluorotelomer sulfonate, and PFOS under conditions suitable for in-situ groundwater remediation. Their research reveals the feasibility of using heat-activated persulfate for the remediation of groundwater contaminated with perfluoroalkyl substances, although PFOS showed resistance to degradation. This study provides a foundation for developing effective remediation strategies for persistent environmental pollutants (Park, Lee, Medina, Zull, & Waisner, 2016).

Mechanism of Action

Target of Action

It’s known that sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Mode of Action

Sulfonyl fluorides, which this compound is a part of, are known to undergo direct fluorosulfonylation with fluorosulfonyl radicals, a concise and efficient approach for producing sulfonyl fluorides .

Biochemical Pathways

It’s known that suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents

Result of Action

The production of sulfonyl fluorides through direct fluorosulfonylation with fluorosulfonyl radicals is a known result of the action of sulfonyl fluorides .

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the reaction environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO5S/c1-12(5-6-13)10(14)8-3-2-4-9(7-8)17-18(11,15)16/h2-4,7,13H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWKNULKBJWKBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=CC(=CC=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2824643.png)

![2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2824644.png)

![N-(3-cyanophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2824649.png)

![(E)-N1-(pyridin-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2824652.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2824653.png)

![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)

![1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B2824657.png)

![4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2824658.png)

![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)